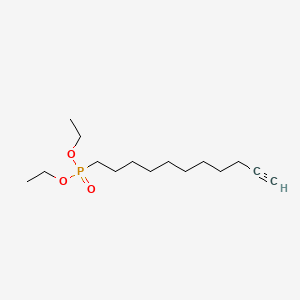
Diethyl 10-undecyn-1-ylphosphonate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Phosphorylated Compounds
Researchers have employed Diethyl 10-Undecyn-1-ylphosphonate and its derivatives in the synthesis of complex organic molecules. For example, it has been used in the Mo(CO)6-mediated intramolecular Pauson-Khand reaction, leading to the production of 3-substituted-5-oxo-3,5,6,6a-tetrahydro-1H-cyclopenta[c]furan-4-ylphosphonate with high yields, showcasing its utility in constructing cyclic compounds with potential applications in material science and drug development (Moradov et al., 2009).
Advances in Peptidomimetics
The compound has been pivotal in the synthesis of phosphorylated peptidomimetics. One study demonstrated the use of diethyl 5-amino-2-phthalimidoalkyl-1,3-oxazol-4-ylphosphonates derivatives for preparing phosphorylated peptidomimetics containing phosphonoglycine residues, highlighting its role in developing novel biomolecules that can mimic peptide functions (Lukashuk et al., 2013).
Flame Retardancy Studies
The compound's derivatives have been explored for their flame retardant properties, particularly on cotton fabrics. Research focused on triazine-phosphonate derivatives revealed insights into their mechanism of flame retardancy, underscoring the compound's significance in enhancing the safety and durability of textiles (Nguyen et al., 2015).
Surface Functionalization
This compound has also been used for surface functionalization, as seen in the modification of titanium dioxide nanoparticles. This application is crucial for creating transparent nanocomposites, illustrating the compound's utility in nanotechnology and materials science (Ruiterkamp et al., 2011).
Antimicrobial and Antifungal Applications
Moreover, the compound has been investigated for its potential in synthesizing antimicrobial and antifungal agents. Research into the synthesis of aliphatic esters of 10-undecylic acid demonstrated significant antifungal activity, indicating the compound's importance in developing new pharmaceuticals and biocontrol agents (Vassilev et al., 2020).
Corrosion Inhibition
Lastly, derivatives of this compound have been studied as corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential in industrial applications, particularly in metal processing and protection (Gupta et al., 2017).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound belongs to the class of organic compounds known as phosphonic acid diesters . These compounds are known to have various biological activities, but the specific interactions of Diethyl 10-undecyn-1-ylphosphonate with its targets remain to be elucidated.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown
Propiedades
IUPAC Name |
11-diethoxyphosphorylundec-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O3P/c1-4-7-8-9-10-11-12-13-14-15-19(16,17-5-2)18-6-3/h1H,5-15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOVBEAZCAHJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCC#C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



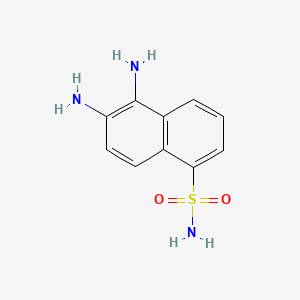
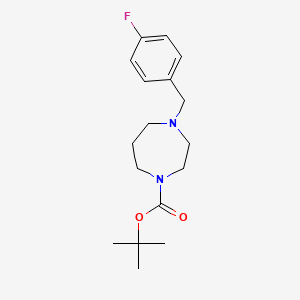
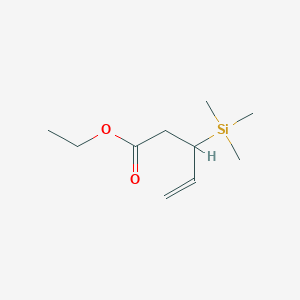
![2-Chloro-1-(6-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342061.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)

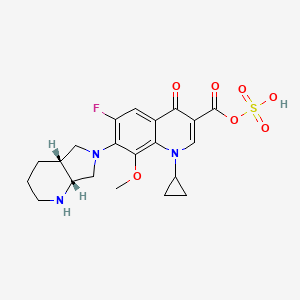
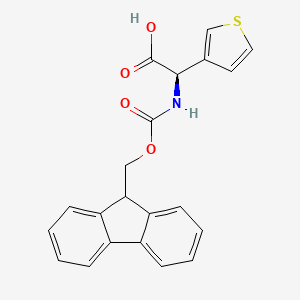
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)

![2-[2-[Bis[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B3342120.png)
![5-(2-Butyloctyl)-1,3-dibromo-5H-thieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3342138.png)
